

# Application Notes and Protocols for PI3K $\delta$ / $\gamma$ Inhibition in Multiple Myeloma Animal Models

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## Compound of Interest

Compound Name: *Davelizomib*

Cat. No.: *B12390117*

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Topic: Preclinical Evaluation of PI3K $\delta$ / $\gamma$  Inhibitors (represented by **Davelizomib**) in Animal Models of Multiple Myeloma

Audience: Researchers, scientists, and drug development professionals.

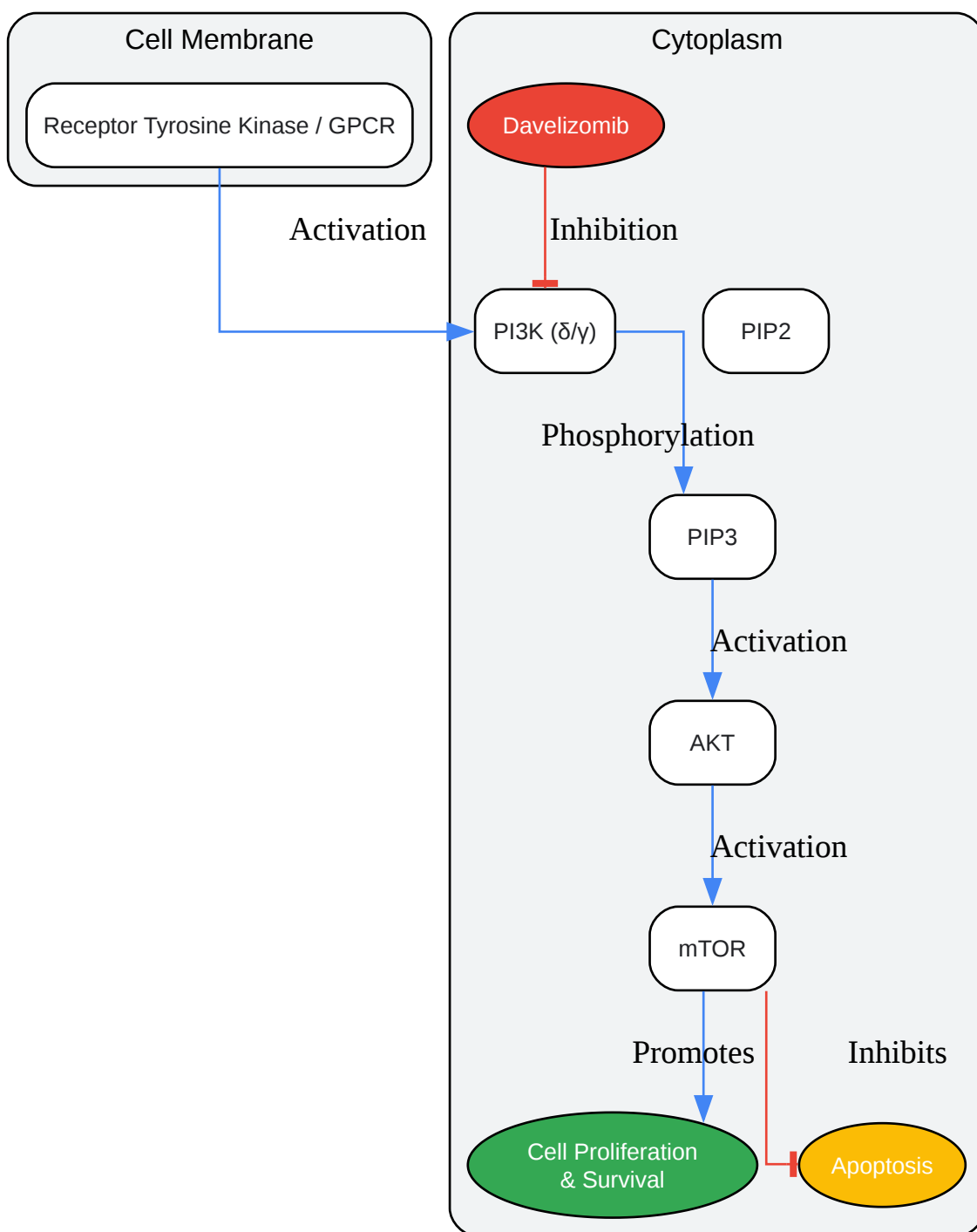
## Introduction

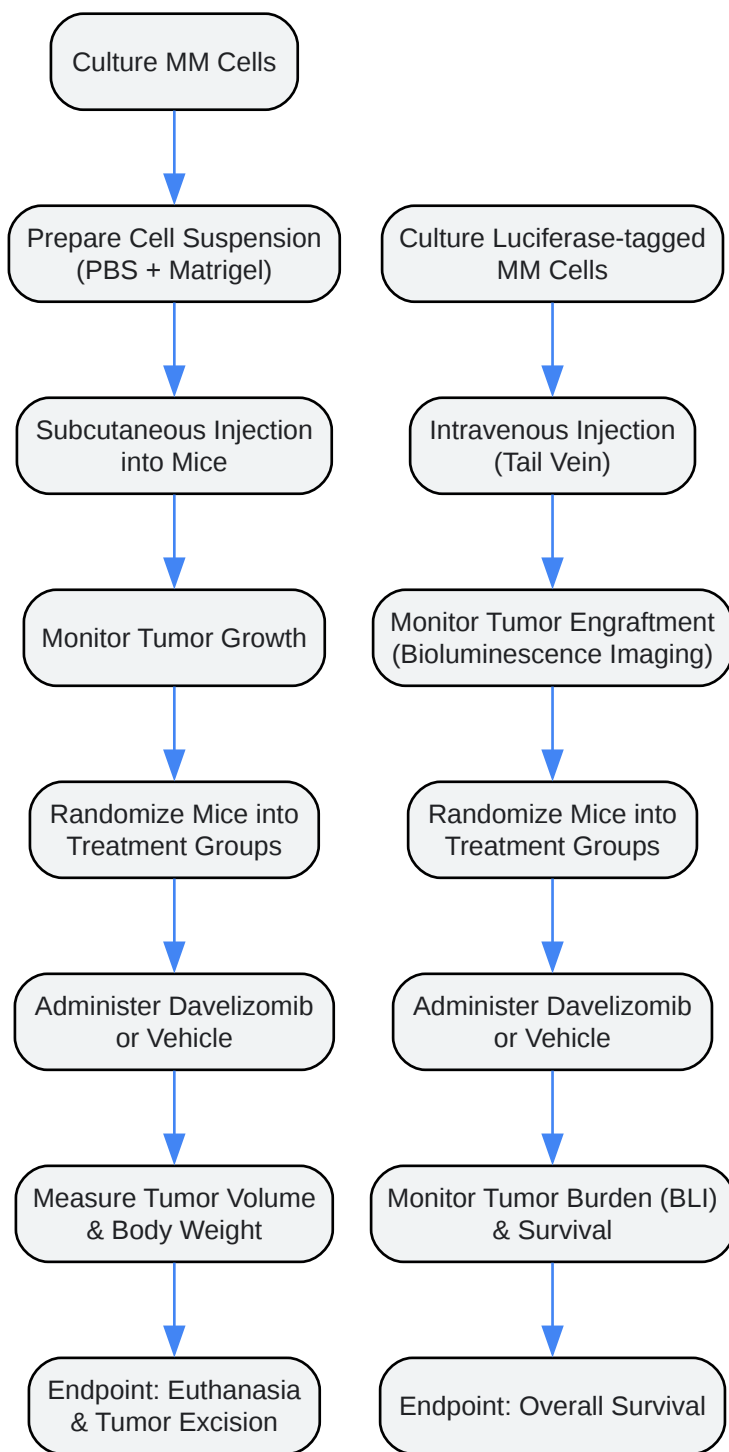
Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently activated in multiple myeloma, playing a crucial role in cell growth, survival, and drug resistance.<sup>[1][2][3]</sup> Isoforms  $\delta$  (delta) and  $\gamma$  (gamma) of the PI3K enzyme are particularly implicated in the pathogenesis of hematological malignancies, including MM, making them attractive therapeutic targets.<sup>[1][2]</sup> This document provides detailed application notes and protocols for the preclinical evaluation of **davelizomib**, a selective inhibitor of PI3K $\delta$  and PI3K $\gamma$ , in animal models of multiple myeloma. The methodologies and data presented are based on established preclinical studies of similar PI3K $\delta$ / $\gamma$  inhibitors in multiple myeloma.

## Mechanism of Action and Signaling Pathway

**Davelizomib** targets the delta and gamma isoforms of PI3K, which are predominantly expressed in hematopoietic cells. In multiple myeloma, the activation of the PI3K/AKT/mTOR pathway can be triggered by various factors, including cytokines like IL-6 and interactions with bone marrow stromal cells (BMSCs).<sup>[1][4]</sup> By inhibiting PI3K $\delta$  and PI3K $\gamma$ , **davelizomib** blocks

the phosphorylation of PIP2 to PIP3, leading to the downstream inhibition of AKT and mTOR. This cascade of events ultimately results in decreased cell proliferation, induction of apoptosis, and overcoming of cell adhesion-mediated drug resistance (CAM-DR) in multiple myeloma cells.[1]





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## References

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